

## MK-8719: A Selective O-GlcNAcase Inhibitor for Tauopathies

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### **Abstract**

**MK-8719** is a potent and selective, central nervous system (CNS) penetrant inhibitor of O-GlcNAcase (OGA), a key enzyme in the post-translational modification of intracellular proteins. By preventing the removal of O-linked  $\beta$ -N-acetylglucosamine (O-GlcNAc) from proteins such as tau, **MK-8719** offers a promising therapeutic strategy for the treatment of tauopathies, including Alzheimer's disease and progressive supranuclear palsy (PSP). This technical guide provides a comprehensive overview of the preclinical and early clinical data on **MK-8719**, including its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies.

## Introduction

Neurodegenerative diseases characterized by the aggregation of the microtubule-associated protein tau, known as tauopathies, represent a significant unmet medical need. A key pathological feature of these diseases is the hyperphosphorylation of tau, which leads to its misfolding, aggregation into neurofibrillary tangles (NFTs), and subsequent neuronal dysfunction and death.







The O-GlcNAcylation of proteins is a dynamic post-translational modification that plays a crucial role in regulating a wide range of cellular processes. The levels of O-GlcNAc on intracellular proteins are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. Notably, O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine and threonine residues of tau, suggesting a competitive relationship between these two modifications. Increased O-GlcNAcylation of tau has been shown to inhibit its aggregation and reduce the formation of pathological tau species.

**MK-8719** was developed as a potent and selective inhibitor of OGA, with the therapeutic goal of increasing tau O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation. This guide summarizes the critical data and methodologies related to the preclinical and early clinical development of **MK-8719**.

## **Mechanism of Action**

**MK-8719** is a competitive, reversible inhibitor of the human OGA enzyme.[1] By binding to the active site of OGA, **MK-8719** prevents the hydrolysis of O-GlcNAc from target proteins, including tau.[2] This leads to an increase in the steady-state levels of O-GlcNAcylated proteins, which is hypothesized to interfere with the hyperphosphorylation of tau and its subsequent aggregation into pathological forms.[2][3]





Click to download full resolution via product page

Caption: Signaling pathway of OGA inhibition by MK-8719.



# Data Presentation In Vitro Potency and Selectivity

**MK-8719** demonstrates potent inhibition of the human OGA enzyme. Its selectivity for OGA over the functionally related human lysosomal  $\beta$ -hexosaminidase is a critical feature, as off-target inhibition of  $\beta$ -hexosaminidase can lead to lysosomal storage disorders.[2]

| Parameter       | Species                                 | Value                                                                | Reference |
|-----------------|-----------------------------------------|----------------------------------------------------------------------|-----------|
| Ki              | Human OGA                               | 7.9 nM                                                               | [4]       |
| Kd              | Human OGA                               | 3.1 nM                                                               | [5]       |
| IC50            | Human OGA                               | < 0.010 μM                                                           | [1]       |
| Cell-based IC50 | Rat PC12 Cells                          | < 0.100 μM                                                           | [1]       |
| Selectivity     | vs. human lysosomal<br>β-hexosaminidase | High (Thiamet-G, a related compound, shows >37,000-fold selectivity) | [6]       |

## **Preclinical Pharmacokinetics**

**MK-8719** exhibits favorable pharmacokinetic properties in multiple preclinical species, including good oral bioavailability and CNS penetration.[1][2]

| Species | Bioavailability<br>(%) | CNS Penetrant | Brain-to-<br>Plasma Ratio<br>(Rat) | Reference |
|---------|------------------------|---------------|------------------------------------|-----------|
| Mouse   | > 60                   | Yes           | -                                  | [1]       |
| Rat     | > 60                   | Yes           | ~1.84                              | [1][5]    |
| Dog     | > 60                   | Yes           | -                                  | [1]       |

Pharmacokinetic parameters such as Cmax, Tmax, and half-life are dose-dependent and can be found in the cited literature.



## **Preclinical and Clinical Pharmacodynamics**

Oral administration of **MK-8719** leads to a dose-dependent increase in O-GlcNAc levels in both the brain and peripheral blood mononuclear cells (PBMCs).[3][4] In the rTg4510 mouse model of tauopathy, **MK-8719** treatment resulted in a significant reduction in neurofibrillary tangles and attenuated brain atrophy.[1][7] A Phase I study in healthy volunteers showed that single ascending doses of **MK-8719** were safe and well-tolerated.[1]

| Model System             | Effect                                                                                                                                        | Reference |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat Brain and PBMCs      | Increased O-protein levels                                                                                                                    | [1]       |
| rTg4510 Transgenic Mice  | Reduced neurofibrillary tangles, decreased neurodegeneration, reduced inflammatory markers, attenuated brain weight and forebrain volume loss | [1][5]    |
| Healthy Human Volunteers | Safe and well-tolerated at single ascending doses up to 1200 mg                                                                               | [1][5]    |

# Experimental Protocols In Vitro OGA Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against purified human OGA.





#### Click to download full resolution via product page

Caption: Workflow for an in vitro OGA inhibition assay.

#### Materials:

- · Recombinant human OGA enzyme
- Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)
- MK-8719 or other test compounds
- Assay buffer (e.g., 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0)
- 96-well black microplates
- Fluorescence plate reader

#### Procedure:

Prepare serial dilutions of MK-8719 in assay buffer.



- Add a fixed concentration of human OGA enzyme to each well of the microplate.
- Add the diluted MK-8719 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the increase in fluorescence over time at an appropriate excitation and emission wavelength (e.g., 365 nm excitation and 445 nm emission for 4-MUG).
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percent inhibition relative to the vehicle control and fit the data to a doseresponse curve to calculate the IC50 value. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

### Western Blot for O-GlcNAc Levels

This protocol describes the detection of total O-GlcNAcylated proteins in cell or tissue lysates.





Click to download full resolution via product page

Caption: Workflow for Western blot analysis of O-GlcNAc levels.



#### Materials:

- Cell or tissue lysates
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., Thiamet-G)
- Protein assay reagent (e.g., BCA kit)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Lyse cells or tissues in lysis buffer containing an OGA inhibitor to preserve O-GlcNAc modifications.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the signal using an imaging system and perform densitometric analysis to quantify the levels of O-GlcNAcylated proteins. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

# Positron Emission Tomography (PET) Imaging for OGA Occupancy

PET imaging with the tracer [18F]-MK-8553 is used to assess the target engagement of **MK-8719** in the brain.[1]



Click to download full resolution via product page

Caption: Workflow for PET imaging to determine OGA occupancy.

Procedure (General Overview):

 Baseline Scan: A subject undergoes a PET scan following the intravenous injection of a tracer dose of [18F]-MK-8553. Dynamic images are acquired over a period of time (e.g., 90-



120 minutes) to measure the baseline binding of the tracer to OGA in the brain.

- Blocking Scan: On a separate occasion, the same subject is pre-treated with a therapeutic dose of unlabeled **MK-8719**. After a suitable time for drug distribution, the subject is injected with [18F]-MK-8553, and a second PET scan is performed.
- Image Analysis: The PET data from both scans are reconstructed and analyzed. Kinetic
  modeling is applied to the time-activity curves from different brain regions to estimate the
  binding potential (BPND) of the tracer.
- Occupancy Calculation: OGA occupancy is calculated as the percentage reduction in BPND
  in the blocking scan compared to the baseline scan. This provides a quantitative measure of
  target engagement at a given dose of MK-8719.

## Conclusion

**MK-8719** is a promising, selective OGA inhibitor with a strong preclinical rationale for the treatment of tauopathies. Its ability to potently inhibit OGA, increase O-GlcNAcylation, and reduce tau pathology in preclinical models, coupled with a favorable safety profile in early clinical studies, supports its continued development. The experimental protocols and data presented in this guide provide a technical foundation for researchers and drug developers working in the field of neurodegenerative diseases. Further clinical investigation is warranted to establish the efficacy of **MK-8719** in patients with tauopathies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MK-8719, a Novel and Selective O-GlcNAcase Inhibitor That Reduces the Formation of Pathological Tau and Ameliorates Neurodegeneration in a Mouse Model of Tauopathy -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MK-8719: A Selective O-GlcNAcase Inhibitor for Tauopathies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609112#mk-8719-as-a-selective-oga-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com